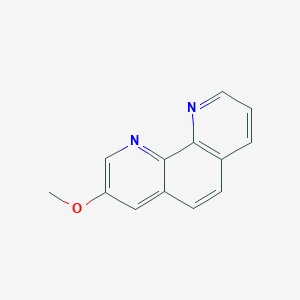

3-Methoxy-1,10-phenanthroline

Description

Significance of the 1,10-Phenanthroline (B135089) Core in Advanced Coordination Chemistry and Materials Science Research

The 1,10-phenanthroline (phen) molecule is a heterocyclic organic compound that has become one of the most popular ligands in coordination chemistry. acs.orgwikipedia.org Its widespread use stems from several key structural and electronic features. As a bidentate N,N-chelating agent, it forms stable five-membered ring complexes with a wide variety of metal ions across different oxidation states. acs.orgresearchgate.net This strong chelating ability is a result of both kinetic and thermodynamic factors. researchgate.net

The structure of 1,10-phenanthroline is characterized by its rigidity, planarity, and aromaticity. chim.it This robust, polyaromatic framework provides stability to the resulting metal complexes. acs.org These inherent properties have made 1,10-phenanthroline a crucial component in numerous research areas, including:

Catalysis: Phenanthroline-based ligands are used in various catalytic processes, including oxidation, hydrogenation, and carbon dioxide reduction. researchgate.netscirp.org

Supramolecular Chemistry: The rigid structure is ideal for constructing complex molecular architectures like catenanes and rotaxanes. acs.org

Materials Science: It is a key building block for creating photosensitive materials, luminescent probes, and metal-organic frameworks (MOFs). chemicalbook.com

Sensors: Derivatives of 1,10-phenanthroline are developed as chemosensors for detecting metal ions and anions. chim.itresearchgate.net

Biological and Medicinal Chemistry: The phenanthroline core is a structural motif in some biologically active compounds and has been investigated for its potential in drug design. chim.itchemicalbook.com

The versatility of the 1,10-phenanthroline core is further enhanced by the fact that its eight peripheral carbon atoms can be functionalized, allowing for the precise tuning of its properties. acs.org This has cemented its role as a landmark molecule for chemists designing polyfunctional arrays and materials. acs.org

Impact of Methoxy (B1213986) Substitution on the Electronic and Steric Properties of Phenanthroline Derivatives

The introduction of a methoxy (-OCH₃) group onto the 1,10-phenanthroline scaffold significantly modifies its fundamental properties. This substituent exerts both electronic and steric effects that can be harnessed to control the behavior of the resulting ligand and its metal complexes.

Electronic Effects: The methoxy group is generally considered an electron-donating group. Its presence increases the electron density on the phenanthroline ring system. acs.org This has several consequences:

Redox Potential: The electron-donating nature of the methoxy group can lower the redox potential of the corresponding metal complexes compared to unsubstituted or methyl-substituted analogues. researchgate.net

Reactivity and Basicity: The increased electron density can affect the basicity of the nitrogen atoms and the reactivity of the aromatic ring. acs.orgmdpi.com

Photophysical Properties: Substituents can perturb the energy levels of the highly conjugated phenanthroline system, leading to measurable changes in UV-visible absorption and fluorescence properties. researchgate.net Electron-donating groups like methoxy can enhance π-conjugation and influence charge transfer within the molecule. acs.org

Steric Effects: While the methoxy group is not exceptionally large, its position on the phenanthroline ring can influence the geometry of metal complexes.

Coordination Geometry: Substituents near the nitrogen coordinating atoms (positions 2 and 9) can create steric hindrance, which may distort the geometry of the resulting metal complex. researchgate.net A substitution at the 3-position, as in 3-Methoxy-1,10-phenanthroline, would have a less direct, but still potentially influential, steric impact compared to substitution at the 2- or 9-positions.

Solubility: The introduction of groups like methoxy can enhance the solubility of the ligand in organic solvents. uzh.ch

The interplay between these electronic and steric effects allows for the rational design of ligands. For instance, the properties of ligands based on 1,10-phenanthroline and their complexes are highly dependent on the nature and position of the substituents. researchgate.net

| Property | Effect of Methoxy (-OCH₃) Substitution |

| Electronic | Generally electron-donating, increasing electron density on the ring system. acs.org |

| Redox Potential | Can lower the redox potential of metal complexes. researchgate.net |

| π-Conjugation | May enhance π-conjugation within the aromatic system. |

| Solubility | Can improve solubility in organic solvents. uzh.ch |

| Steric Hindrance | Exerts some steric influence, which is highly dependent on its position. |

Overview of Current Academic Research Trajectories for Methoxy-Substituted 1,10-Phenanthrolines

Academic research into methoxy-substituted 1,10-phenanthrolines is diverse, exploring their potential in catalysis, materials science, and medicinal chemistry. While studies focusing exclusively on this compound are not abundant in the surveyed literature, research on related methoxy-substituted derivatives highlights the key areas of interest.

Photocatalysis: Copper(I) complexes incorporating 2,9-di(4-methoxyphenyl)-1,10-phenanthroline have been synthesized and investigated for their photoredox catalytic activity in atom-transfer radical-addition (ATRA) reactions. rsc.org These studies explore how the electronic properties conferred by the methoxy groups influence the catalytic cycle. rsc.org

Luminescent Materials and Sensors: The synthesis of ruthenium(II) complexes with ligands like 4,7-bis(1-methoxy-1-buten-3-yne)-1,10-phenanthroline demonstrates the focus on creating new luminescent materials. mdpi.comnih.gov The photophysical properties of these complexes are of significant interest for applications in sensing and light-emitting devices. nih.gov Lanthanide complexes with electron-donating methoxy groups have also been reported as potential anion sensors. chim.it

Medicinal Chemistry: Researchers have synthesized phenanthroline derivatives with methoxy groups to evaluate their biological activity. For example, 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide was synthesized and showed potential as an antiplasmodium agent by inhibiting heme polymerization. ui.ac.id

Synthetic Methodology: There is ongoing research into new, efficient methods for synthesizing functionalized phenanthrolines. This includes the development of visible light photoredox catalysis for creating phosphonate-substituted 1,10-phenanthrolines, including derivatives with methoxy groups. mdpi.com Other work focuses on straightforward methoxylation strategies for phenanthroline-based structures. chim.it

This body of research indicates that the introduction of methoxy groups is a key strategy for tuning the electronic and photophysical properties of 1,10-phenanthroline ligands for specific, high-value applications.

| Research Area | Example Methoxy-Substituted Phenanthroline Derivative | Investigated Application |

| Photocatalysis | 2,9-di(4-methoxyphenyl)-1,10-phenanthroline | Copper(I) complexes for atom-transfer radical-addition (ATRA) reactions. rsc.org |

| Luminescent Materials | 4,7-bis(1-methoxy-1-buten-3-yne)-1,10-phenanthroline | Ruthenium(II) complexes with appreciable photoluminescence. nih.gov |

| Medicinal Chemistry | 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide | Potential antiplasmodium agent. ui.ac.id |

| Synthetic Chemistry | 2-methoxy-6-bromo-1,10-phenanthroline | Intermediate for further functionalization, such as phosphonylation. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-16-11-7-10-5-4-9-3-2-6-14-12(9)13(10)15-8-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOKMJFOWZHNFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C(=C1)C=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578537 | |

| Record name | 3-Methoxy-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397266-00-1 | |

| Record name | 3-Methoxy-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxy 1,10 Phenanthroline and Its Derivatives

Established Synthetic Pathways for 1,10-Phenanthroline (B135089) Core Functionalization

The creation of substituted 1,10-phenanthrolines, including methoxy (B1213986) derivatives, relies on a collection of established chemical reactions that allow for the modification of the core heterocyclic structure.

Modified Skraup Reaction and Cyclization Strategies

The traditional synthesis of the 1,10-phenanthroline scaffold itself is often achieved through the Skraup reaction. This involves the reaction of o-phenylenediamine (B120857) or 8-aminoquinoline (B160924) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgtpcj.org The reaction proceeds through the dehydration of glycerol to acrolein, which then condenses with the amine followed by cyclization. wikipedia.org While the double Skraup reaction starting from o-phenylenediamine can produce 1,10-phenanthroline, the yields are often modest, typically 40% or less. tpcj.org

Modifications to the Skraup reaction have been developed to improve yields and to introduce substituents onto the phenanthroline core. For instance, using substituted anilines or quinolines as starting materials can lead to the formation of substituted phenanthrolines. tpcj.org Furthermore, alternative cyclization strategies, such as those employing α,β-unsaturated aldehydes or their acetals and ketals, have been utilized to construct the phenanthroline ring system with various substitution patterns. tpcj.org The use of transition metals as catalysts can also play a role in these cyclization processes, sometimes leading to improved efficiency and selectivity. acs.org

Oxidation-Based Approaches for Aromatic Ring Functionalization

Oxidation of the 1,10-phenanthroline ring provides a pathway to introduce functional groups. A notable example is the oxidation of 1,10-phenanthroline with a mixture of nitric and sulfuric acids, which yields 1,10-phenanthroline-5,6-dione (B1662461). wikipedia.org This dione (B5365651) can then serve as a precursor for further modifications. Another approach involves the N-oxidation of the phenanthroline nitrogen atoms. The use of oxidants like hydrogen peroxide in glacial acetic acid or urea-hydrogen peroxide adduct can lead to the formation of 1,10-phenanthroline-N-oxides. mdpi.com These N-oxides can then be used to direct the introduction of other functional groups. For example, copper(II) complexes have been used to catalyze the aerobic oxidation of 1,10-phenanthroline to phen-dione. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions for Substitution

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the functionalization of the 1,10-phenanthroline core, particularly for introducing substituents at specific positions. chim.itresearchgate.net These reactions typically involve the coupling of a halogenated phenanthroline with a suitable coupling partner in the presence of a transition metal catalyst, most commonly palladium or copper. chim.itchim.it

A significant challenge in this approach is that 1,10-phenanthroline and its derivatives are effective chelating ligands for transition metals, which can lead to catalyst inhibition. researchgate.netmdpi.com To overcome this, specific strategies are employed, such as using an excess of reagents or employing specialized ligands that are less prone to deactivating the catalyst. chim.itmdpi.com

Common cross-coupling reactions used for phenanthroline functionalization include:

Suzuki-Miyaura Coupling: This reaction pairs a bromo- or iodo-phenanthroline with a boronic acid or ester to form a new carbon-carbon bond. researchgate.net

Sonogashira Coupling: This reaction is used to introduce alkyne groups by coupling a halo-phenanthroline with a terminal alkyne. chim.it

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, introducing amino groups onto the phenanthroline ring. chim.it

Cyanation: The introduction of a cyano group can be achieved by reacting a halo-phenanthroline with a cyanide source, often catalyzed by palladium. researchgate.net

These cross-coupling reactions are versatile and can be used to introduce a wide range of functional groups, including alkyl, aryl, and methoxy groups (indirectly), onto the 1,10-phenanthroline scaffold. chim.itrsc.org

Directed Synthesis of Methoxy-Substituted 1,10-Phenanthrolines

The direct synthesis of methoxy-substituted 1,10-phenanthrolines often involves a two-step process: the introduction of a halogen atom at the desired position, followed by a nucleophilic substitution with a methoxide (B1231860) source.

Transformation of Halogenated Phenanthrolines to Methoxy-Derivatives

A common and effective method for synthesizing methoxy-phenanthrolines is through the nucleophilic aromatic substitution of a halogenated phenanthroline. mdpi.com Chloro- and bromo-substituted phenanthrolines are typically used as starting materials. chim.it The reaction is carried out by treating the halogenated phenanthroline with a methoxide source, such as sodium methoxide in methanol. mdpi.com

For example, 6-bromo-2-chloro-1,10-phenanthroline can be selectively converted to the corresponding 2-methoxy derivative by reaction with sodium methylate. mdpi.com Similarly, 6-bromo-4-chloro-1,10-phenanthroline can be transformed into 6-bromo-4-methoxy-1,10-phenanthroline. mdpi.com The reactivity of the halogen atom is dependent on its position on the phenanthroline ring, with halogens at the 2- and 9-positions (α-positions) and 4- and 7-positions (γ-positions) being more susceptible to nucleophilic substitution. chim.it

| Starting Material | Reagent | Product | Reference |

| 6-Bromo-2-chloro-1,10-phenanthroline | Sodium methylate | 2-Methoxy-6-bromo-1,10-phenanthroline | mdpi.com |

| 6-Bromo-4-chloro-1,10-phenanthroline | Sodium methylate | 4-Methoxy-6-bromo-1,10-phenanthroline | mdpi.com |

| 3-Bromo-1,10-phenanthroline | Sodium methoxide | 3-Methoxy-1,10-phenanthroline | researchgate.net |

| 3,8-Dibromo-1,10-phenanthroline (B9566) | Sodium methoxide | 3,8-Dimethoxy-1,10-phenanthroline | researchgate.net |

Regioselective Methoxylation Procedures

Achieving regioselectivity in the methoxylation of the 1,10-phenanthroline ring is crucial for the synthesis of specific isomers. The position of the incoming methoxy group is directed by the position of the leaving group (typically a halogen) on the phenanthroline core.

The synthesis of specifically substituted halo-phenanthrolines is therefore a key first step. For instance, bromination of 1,10-phenanthroline hydrochloride in nitrobenzene (B124822) can yield 3-bromo-1,10-phenanthroline. chim.it This can then be converted to this compound. researchgate.net Similarly, bromination can also lead to 3,8-dibromo-1,10-phenanthroline, which can be subsequently converted to the 3,8-dimethoxy derivative. researchgate.net

The synthesis of chloro-derivatives often starts with the oxidation of 1,10-phenanthroline to an intermediate like 1-methyl-1,10-phenanthrolin-4(1H)-one, which is then treated with a phosphoryl halide to introduce a chlorine atom. chim.it This allows for regioselective functionalization at the 2- and 4-positions.

Recent research has also explored direct C-H functionalization methods, which could offer more direct routes to substituted phenanthrolines, potentially including methoxy derivatives, without the need for pre-functionalization with halogens. acs.org However, the transformation of halogenated precursors remains a more established and widely used method for the synthesis of methoxy-substituted 1,10-phenanthrolines.

Synthesis of this compound-Based Quaternary Ammonium (B1175870) Salts and N-Oxides

The derivatization of the 1,10-phenanthroline scaffold, including this compound, through the formation of quaternary ammonium salts and N-oxides introduces new functionalities and modifies the electronic and steric properties of the parent molecule. These synthetic transformations are pivotal in developing new compounds with tailored characteristics for various chemical applications.

Preparation of N-Alkyl-1,10-phenanthrolinium Bromide Salts

The quaternization of one of the nitrogen atoms in the 1,10-phenanthroline ring system is a common strategy to produce N-alkyl-1,10-phenanthrolinium salts. This is typically achieved through a bimolecular nucleophilic substitution reaction where the nitrogen atom of the phenanthroline acts as a nucleophile, attacking an alkyl halide.

A specific example is the synthesis of 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide, which was prepared in four steps starting from vanillin (B372448). researchgate.netui.ac.id The initial step involved the alkylation of vanillin with diethyl sulfate (B86663) to yield 4-ethoxy-3-methoxybenzaldehyde. ui.ac.id This was followed by the reduction of the aldehyde to 4-ethoxy-3-methoxybenzyl alcohol using sodium borohydride. ui.ac.id The subsequent bromination of the alcohol with phosphorus tribromide afforded 4-ethoxy-3-methoxybenzyl bromide. ui.ac.id The final step was the bimolecular nucleophilic substitution reaction between 1,10-phenanthroline and the synthesized benzyl (B1604629) bromide to yield the desired N-benzyl-1,10-phenanthrolinium bromide as a yellow solid with a 58% yield. researchgate.netui.ac.id

Similarly, N-tetradecyl-1,10-phenanthrolinium bromide can be synthesized by reacting 1,10-phenanthroline with 1-bromotetradecane. nih.gov This reaction creates an amphiphilic cation with a hydrophobic alkyl chain and a delocalized positive charge on the aromatic phenanthroline ring. nih.gov The synthesis of other N-alkyl and N-benzyl derivatives of 1,10-phenanthroline, such as N-methyl and N-ethyl-1,10-phenanthrolinium sulfates, has also been reported using reagents like dimethyl sulfate and diethyl sulfate. kemdikbud.go.id

| Compound Name | Starting Materials | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 1-(4-Ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide | 1,10-Phenanthroline, 4-Ethoxy-3-methoxybenzyl bromide | - | 58% | researchgate.netui.ac.id |

| N-Tetradecyl-1,10-phenanthrolinium bromide | 1,10-Phenanthroline, 1-Bromotetradecane | - | Not specified | nih.gov |

| (1)-N-methyl-9-phenyl-1,10-phenanthrolinium sulphate | 2-Phenyl-1,10-phenanthroline | Dimethyl sulphate (DMS) | 90.62% | kemdikbud.go.id |

| (1)-N-ethyl-9-phenyl-1,10-phenanthrolinium sulphate | 2-Phenyl-1,10-phenanthroline | Diethyl sulphate (DES) | 89.70% | kemdikbud.go.id |

| 1-(4-Cyanophenacyl)-1,10-phenanthrolinium bromide | 1,10-Phenanthroline, 2-bromo-4'-cyanoacetophenone | Acetone (reflux) | 76% | lew.ro |

Synthesis of 1,10-Phenanthroline-Mono-N-oxides via Oxidation

The oxidation of 1,10-phenanthroline and its derivatives to form mono-N-oxides is a significant synthetic route. A straightforward and efficient method involves the use of peroxomonosulfate ion (from Oxone) as a green oxidant in an acidic aqueous solution. mdpi.comresearchgate.net This method is particularly advantageous as it allows for the selective formation of mono-N-oxides while preventing further oxidation to di-N-oxides. researchgate.net The reaction is typically carried out in a slightly acidic medium (pH ~2), which is achieved by adding a small amount of sulfuric acid. mdpi.com This acidic condition ensures that the mono-N-oxide, once formed, is protonated, which creates an internal hydrogen bond that hinders the oxidation of the second nitrogen atom. researchgate.net The reaction is generally performed at 60 °C with a slight excess of the oxidizing agent. mdpi.com The products are obtained in good to excellent yields. mdpi.comresearchgate.net

For non-symmetrical 1,10-phenanthroline derivatives, this oxidation leads to the formation of structural isomers of the mono-N-oxides, which can be separated by techniques such as preparative HPLC. mdpi.com Other oxidizing agents, including hydrogen peroxide (H₂O₂) in glacial acetic acid or the urea-hydrogen peroxide adduct (UHP), have also been utilized for the N-oxidation of 1,10-phenanthroline. mdpi.com

| Starting Compound | Oxidizing Agent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,10-Phenanthroline | Potassium peroxomonosulfate (PMS) | Aqueous H₂SO₄ (pH < 2), 60 °C | 1,10-Phenanthroline-1-N-oxide | 86.6% | mdpi.com |

| 3,4,7,8-Tetramethyl-1,10-phenanthroline | Potassium peroxomonosulfate (PMS) | Aqueous H₂SO₄ (pH < 2), 60 °C | 3,4,7,8-Tetramethyl-1,10-phenanthroline-1-N-oxide | 88.1% | mdpi.com |

| 1,10-Phenanthroline | H₂O₂ in glacial acetic acid | Not specified | 1,10-Phenanthroline-1-N-oxide | Not specified | mdpi.com |

| 1,10-Phenanthroline | Urea-hydrogen peroxide (UHP) | Not specified | 1,10-Phenanthroline-1-N-oxide | Not specified | mdpi.com |

Coordination Chemistry of 3 Methoxy 1,10 Phenanthroline Ligands

Fundamental Ligand Properties and Chelating Capabilities of 1,10-Phenanthrolines

1,10-Phenanthroline (B135089) (phen) and its derivatives are a cornerstone in coordination chemistry, largely due to their robust and versatile nature as ligands. researchgate.netacs.org These heterocyclic compounds are characterized by a rigid, planar, and aromatic structure, which provides significant stability to the resulting metal complexes. tandfonline.comrsc.org The key to their chelating ability lies in the two nitrogen atoms positioned at the 1 and 10 positions, creating a bidentate N,N-coordinating center. researchgate.net This arrangement allows them to form stable five-membered rings with a wide array of metal ions across various oxidation states. researchgate.netmdpi.com

The electronic properties of 1,10-phenanthrolines, including their σ-donating and π-accepting capabilities, contribute to the thermodynamic stability of their metal complexes. researchgate.net The rigid planarity of the phenanthroline backbone also plays a crucial role in applications such as DNA intercalation. tandfonline.com Furthermore, the 1,10-phenanthroline scaffold offers multiple positions for functionalization, allowing for the tuning of its steric and electronic properties to suit specific applications in catalysis, materials science, and medicinal chemistry. acs.org The introduction of substituents, such as the methoxy (B1213986) group in 3-Methoxy-1,10-phenanthroline, can further modify these properties, influencing the solubility, electronic structure, and ultimately the reactivity and photophysical characteristics of the corresponding metal complexes.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of this compound itself can be achieved through methods such as the transformation of 3-bromo-1,10-phenanthroline. researchgate.net This precursor provides a versatile platform for the creation of a diverse range of metal complexes.

Transition Metal Complexes

Complexes of 1,10-phenanthroline and its derivatives with transition metals are well-documented. wikipedia.org The synthesis of these complexes typically involves the reaction of a metal salt with the phenanthroline ligand in a suitable solvent.

Copper(I): Copper(I) forms luminescent complexes with phenanthroline ligands, such as [Cu(phen)₂]⁺. wikipedia.org The introduction of substituents can influence the photophysical properties of these complexes. rsc.orgresearchgate.net

Iron(II/III): The iron(II) complex, [Fe(phen)₃]²⁺, known as ferroin, is a well-known redox indicator. wikipedia.org The synthesis of iron complexes with substituted phenanthrolines can lead to compounds with interesting magnetic and electronic properties. mdpi.com

Nickel(II): Nickel(II) readily forms complexes with 1,10-phenanthroline, such as the pink [Ni(phen)₃]²⁺, which has been resolved into its isomers. wikipedia.org The coordination environment around the nickel center can be influenced by the presence of other ligands and the reaction conditions. nih.goviucr.orgmdpi.comtandfonline.com

Cobalt(II/III): Cobalt can form stable complexes in both its +2 and +3 oxidation states. researchgate.net The synthesis of a cobalt(II) complex with 3-methoxy cinnamic acid and 1,10-phenanthroline has been reported, resulting in a distorted octahedral geometry. iucr.orgnih.gov

Zinc(II): Zinc(II) complexes with 1,10-phenanthroline and its derivatives have been synthesized and characterized. nih.goviucr.orgrsc.orgresearchgate.net A dichlorido(2-methoxy-1,10-phenanthroline)zinc(II) complex has been reported, exhibiting a distorted tetrahedral geometry. iucr.org

Palladium(II) and Platinum(II): These metals form square planar complexes with phenanthroline ligands. Platinum(II) complexes with imidazo[4,5-f]-1,10-phenanthroline ligands have been prepared. chim.it

Ruthenium(II): Ruthenium(II) complexes with phenanthroline-based ligands are known for their applications in various fields, including as metallointercalators for DNA. wikipedia.org

Manganese(II): Manganese(II) forms complexes with phenanthroline derivatives, often resulting in six-coordinate inner complexes. researchgate.net

The characterization of these complexes is typically carried out using a combination of techniques including elemental analysis, infrared (IR) spectroscopy, UV-visible spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Lanthanide Coordination Polymers and Complexes

Lanthanide ions, with their large ionic radii and high coordination numbers, form a variety of coordination polymers and complexes with 1,10-phenanthroline and its derivatives. publish.csiro.aupublish.csiro.auresearchgate.nettandfonline.com The synthesis of these materials often involves the use of mixed ligands, where the phenanthroline acts as a chelating agent and another ligand, typically a carboxylate, bridges the metal centers to form extended structures. publish.csiro.aupublish.csiro.aursc.org

The synthesis of lanthanide coordination polymers is influenced by several factors, including the choice of solvent, pH, reaction temperature, and the metal-to-ligand ratio. publish.csiro.au For instance, a series of lanthanide coordination polymers has been synthesized using 2-[(4-carboxyphenyl)methoxy]benzoic acid and 1,10-phenanthroline, resulting in two-dimensional layer structures. publish.csiro.aupublish.csiro.auresearchgate.net Another study reports the preparation of dinuclear trivalent lanthanide complexes with 2-bromo-5-methoxybenzoic acid and 1,10-phenanthroline. rsc.org The resulting complexes exhibit interesting luminescent and magnetic properties.

| Metal Ion | Other Ligands | Resulting Complex Type | Reference |

|---|---|---|---|

| Cobalt(II) | 3-methoxy cinnamic acid, water | Monomeric cation | iucr.orgnih.gov |

| Zinc(II) | Chloride | Monomeric complex | iucr.org |

| Lanthanides (La, Pr, Sm, Eu) | 2-[(4-carboxyphenyl)methoxy]benzoic acid | 2D Coordination Polymer | publish.csiro.aupublish.csiro.auresearchgate.net |

| Lanthanides (Nd, Sm, Ho, Er) | 2-bromo-5-methoxybenzoic acid | Dinuclear complex | rsc.org |

Structural Elucidation of this compound Metal Complexes

The precise three-dimensional arrangement of atoms within a metal complex is crucial for understanding its properties and reactivity. Single-crystal X-ray diffraction is the definitive method for determining the molecular geometry and crystal packing of these compounds.

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Crystal Packing

For example, the crystal structure of aqua(3-methoxycinnamato-κO)bis(1,10-phenanthroline-κ²N,N′)cobalt(II) nitrate (B79036) revealed a distorted octahedral geometry around the Co(II) ion. nih.gov The crystal packing in this compound is stabilized by hydrogen bonds and π-π stacking interactions between the phenanthroline rings. nih.gov Similarly, the structure of dichlorido(2-methoxy-1,10-phenanthroline-κ²N,N′)zinc(II) showed a distorted tetrahedral coordination geometry for the zinc atom, with weak π-π stacking interactions observed between adjacent phenanthroline rings. iucr.org

In the case of lanthanide coordination polymers, single-crystal X-ray diffraction has been used to elucidate their extended structures. For instance, a series of lanthanide complexes with 2-[(4-carboxyphenyl)methoxy]benzoic acid and 1,10-phenanthroline were found to have two-dimensional layered structures. publish.csiro.au

Analysis of Coordination Modes and Bond Lengths/Angles

The analysis of coordination modes reveals how the ligands are bound to the metal center. In the case of this compound, it typically acts as a bidentate chelating ligand, coordinating through its two nitrogen atoms. publish.csiro.au In mixed-ligand complexes, other ligands can exhibit various coordination modes, such as monodentate, bidentate bridging, or chelating.

The bond lengths and angles obtained from X-ray diffraction studies provide quantitative insights into the coordination environment. For instance, in the aforementioned cobalt(II) complex, the Co-N and Co-O bond lengths are consistent with a high-spin Co(II) center in an octahedral environment. nih.gov The distortion from ideal octahedral geometry is reflected in the N-Co-N and O-Co-N bond angles.

| Complex | Crystal System | Space Group | Coordination Geometry | Reference |

|---|---|---|---|---|

| [Co(3-meo-cin)(phen)₂(H₂O)]NO₃ | Monoclinic | C2/c | Distorted Octahedral | nih.gov |

| [ZnCl₂(2-methoxy-1,10-phenanthroline)] | Triclinic | P-1 | Distorted Tetrahedral | iucr.org |

| [Ln(Hcob)(cob)(phen)]n (Ln = La, Pr, Sm, Eu) | Triclinic | P-1 | 2D Layered Structure | publish.csiro.au |

Impact of Methoxy Functionality on Metal Coordination Affinity and Complex Stability

The introduction of a methoxy (-OCH₃) group at the 3-position of the 1,10-phenanthroline scaffold exerts a notable influence on the ligand's coordination behavior, primarily through electronic effects. While comprehensive quantitative data directly comparing the stability constants of metal complexes of this compound with its unsubstituted counterpart are not extensively documented in publicly available literature, the impact can be inferred from fundamental chemical principles and studies on related substituted phenanthroline systems.

The methoxy group is well-established as an electron-donating group through the resonance effect. This property increases the electron density at the nitrogen atoms of the phenanthroline ring system. An enhancement in electron density on the coordinating nitrogen atoms increases the ligand's basicity, which generally leads to a stronger affinity for metal ions. The pKa of the conjugate acid of unsubstituted 1,10-phenanthroline is approximately 4.86. wikipedia.org It is anticipated that the pKa of this compound would be slightly higher, reflecting its increased basicity, although specific experimental values are not readily found. This heightened basicity would favor the formation of more stable metal complexes.

The stability of metal complexes is often quantified by their stability constants (log K or log β). For unsubstituted 1,10-phenanthroline, these constants have been determined for a variety of transition metal ions. epa.gov For instance, the stability of 1:1 complexes generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). epa.gov It is expected that complexes of this compound would exhibit higher stability constants with these metal ions under identical conditions due to the electronic contribution of the methoxy group.

In a study involving rhenium(I) tricarbonyl complexes with various substituted imidazo[4,5-f]1,10-phenanthroline ligands, the introduction of a methoxy group on an indole (B1671886) moiety attached to the phenanthroline backbone was found to significantly increase the cytotoxicity of the complex. acs.orgnih.gov This suggests that the electronic modifications introduced by the methoxy group can have a profound impact on the biological activity of the resulting metal complex, which is often related to its stability and redox properties.

Furthermore, research on zinc(II) complexes has led to the synthesis and characterization of dichlorido(4,7-dimethoxy-1,10-phenanthroline-κ²N,N′)zinc(II), highlighting the ability of methoxy-substituted phenanthrolines to form stable complexes with distorted tetrahedral geometries. iucr.org While this study does not provide comparative stability data, it confirms the role of methoxy-phenanthrolines as effective ligands in coordination chemistry.

In the absence of direct comparative stability constants for this compound complexes, the following table presents stability constants for selected metal complexes of the parent ligand, 1,10-phenanthroline, which serve as a baseline for understanding the coordination affinity.

| Metal Ion | log K₁ | log K₂ | log K₃ | Conditions | Reference |

|---|---|---|---|---|---|

| Mn(II) | 4.0 | 3.5 | 2.8 | 25°C, 0.1M KCl | epa.gov |

| Fe(II) | 5.9 | 5.2 | 9.9 | 25°C, 0.1M KCl | epa.gov |

| Co(II) | 7.0 | 6.5 | 5.9 | 25°C, 0.1M KCl | epa.gov |

| Ni(II) | 8.6 | 8.1 | 7.6 | 25°C, 0.1M KCl | epa.gov |

| Cu(II) | 9.0 | 7.8 | 6.5 | 25°C, 0.1M KCl | epa.gov |

| Zn(II) | 6.4 | 5.8 | 5.2 | 25°C, 0.1M KCl | epa.gov |

| Cd(II) | 5.8 | 5.0 | 4.1 | 25°C, 0.1M KCl | epa.gov |

Spectroscopic Characterization Methodologies for 3 Methoxy 1,10 Phenanthroline Systems

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Complexation Studies

Electronic absorption spectroscopy is a fundamental tool for investigating the electronic properties of 3-Methoxy-1,10-phenanthroline and its metal complexes. The spectrum of the 1,10-phenanthroline (B135089) core is characterized by intense absorption bands in the ultraviolet region, which arise from π → π* and n → π* electronic transitions within the aromatic system.

The absorption spectrum of the parent 1,10-phenanthroline typically displays two main peaks, one around 230 nm and another more intense band at approximately 263 nm researchgate.netaatbio.com. The introduction of a methoxy (B1213986) group at the 3-position is expected to modulate these transitions. For comparison, 4,7-dimethoxy-1,10-phenanthroline exhibits absorption maxima at 225 nm, 270 nm, and 292 nm researchgate.net. This suggests the methoxy substituent in this compound would likely cause a bathochromic (red) shift in the absorption bands due to its electron-donating nature, which extends the π-conjugation.

The primary electronic transitions observed are:

π → π transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are responsible for the strong absorption bands characteristic of the phenanthroline aromatic system globaljournals.org.

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (specifically from the lone pairs of the nitrogen atoms) to a π* antibonding orbital globaljournals.org. These are typically lower in energy and intensity compared to π → π* transitions.

Upon coordination to a metal ion, the UV-Vis spectrum of this compound undergoes significant changes. The absorption bands associated with the ligand's internal transitions often shift in wavelength and intensity. More importantly, new absorption bands can appear, typically in the visible region, which are attributed to charge-transfer (CT) transitions:

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal d-orbital to a vacant π* orbital of the phenanthroline ligand.

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a vacant d-orbital of the metal center.

Spectrophotometric titration, where the absorbance is monitored as a function of ligand or metal concentration, is a powerful method for studying complex formation, determining stoichiometry, and calculating formation constants dergipark.org.tr.

Table 1: Typical UV-Vis Absorption Data for Phenanthroline Derivatives

| Compound | λmax (nm) | Type of Transition |

|---|---|---|

| 1,10-Phenanthroline | ~230, ~263 | π → π* |

| 4,7-Dimethoxy-1,10-phenanthroline | 225, 270, 292 | π → π* |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Ligand-Metal Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups within this compound and to probe the interactions between the ligand and a metal center. The vibrational spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of different bonds.

Key vibrational modes for this compound include:

C=C and C=N Stretching: The phenanthroline ring exhibits characteristic stretching vibrations in the 1400–1650 cm⁻¹ region rsc.org. These bands are indicative of the aromatic backbone.

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹ mdpi.com.

Methoxy Group Vibrations: The methoxy substituent will introduce distinct bands, most notably the C-O stretching vibration, which is expected in the 1200-1300 cm⁻¹ range (asymmetric) and near 1000-1100 cm⁻¹ (symmetric) mdpi.com. The C-H stretching of the methyl group will be observed in the 2850-2960 cm⁻¹ region.

Ring Bending Modes: Out-of-plane C-H bending vibrations appear in the 700–900 cm⁻¹ region and are sensitive to the substitution pattern of the aromatic rings.

When this compound acts as a ligand in a metal complex, its FT-IR spectrum shows noticeable shifts. The coordination of the two nitrogen atoms to a metal center alters the electron distribution in the heterocyclic rings. This typically causes a slight shift in the C=C and C=N stretching frequencies to higher wavenumbers (a blue shift), confirming the involvement of the nitrogen atoms in the coordination rsc.orgresearchgate.net. Furthermore, the formation of a metal-ligand bond introduces new, low-frequency vibrational modes, such as the Metal-Nitrogen (M-N) stretching vibration, which can be observed in the far-IR region, typically between 400 and 600 cm⁻¹ rsc.org.

Table 2: Characteristic FT-IR Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| > 3000 | Aromatic C-H Stretch |

| 2850 - 2960 | -OCH₃ C-H Stretch |

| 1400 - 1650 | Aromatic C=C and C=N Stretch |

| ~1250 | Asymmetric C-O-C Stretch |

| ~1050 | Symmetric C-O-C Stretch |

| 700 - 900 | Out-of-plane C-H Bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity and environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The phenanthroline core has seven aromatic protons, each in a unique chemical environment due to the asymmetrically placed methoxy group.

Aromatic Region (δ 7.5–9.5 ppm): The seven protons on the phenanthroline skeleton will resonate in this downfield region. The protons adjacent to the nitrogen atoms (H-2 and H-9) are typically the most deshielded and appear at the lowest field researchgate.net. The methoxy group, being electron-donating, will shield adjacent protons (H-2 and H-4), causing their signals to shift slightly upfield compared to the unsubstituted phenanthroline. The signals will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with neighboring protons hw.ac.uk.

Methoxy Region (δ 3.8–4.0 ppm): The three protons of the methoxy group (-OCH₃) are chemically equivalent and will appear as a sharp singlet in this region mdpi.com.

Upon complexation to a diamagnetic metal ion, all proton signals of the ligand typically shift downfield. This is a consequence of the donation of electron density from the ligand's nitrogen atoms to the metal center, which deshields the entire aromatic system researchgate.net.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, 13 distinct signals are expected, corresponding to the 12 carbons of the phenanthroline rings and the one carbon of the methoxy group.

Aromatic Region (δ 120–160 ppm): The twelve carbons of the aromatic rings will resonate in this range. Carbons directly bonded to the nitrogen atoms (C-2, C-9) and the carbon bearing the methoxy group (C-3) will have their chemical shifts significantly influenced. The C-3 carbon, attached to the electronegative oxygen, is expected to be highly deshielded.

Methoxy Carbon (δ ~55 ppm): The carbon of the methoxy group is expected to appear at a characteristic upfield position around 55 ppm mdpi.com.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, is a valuable tool for directly probing the electronic environment of the nitrogen atoms. For this compound, two distinct ¹⁵N signals would be expected, corresponding to N-1 and N-10. The chemical shifts would be sensitive to the electronic effects of the methoxy group. Upon protonation or coordination to a metal ion, a significant downfield shift (deshielding) of the ¹⁵N signals is anticipated, providing direct evidence of the N-metal or N-H bond formation.

The two nitrogen atoms of the phenanthroline ring are basic and can be protonated in acidic media. pH-dependent NMR studies can be used to determine the pKa values associated with these protonation steps. In such an experiment, a series of ¹H NMR spectra are recorded over a wide pH range mdpi.com. As the pH decreases, the nitrogen atoms become protonated, which significantly alters the electronic structure of the molecule. This change leads to substantial downfield shifts of the aromatic proton signals, particularly those closest to the protonation site (e.g., H-2, H-9, H-4, H-7) mdpi.com. By plotting the chemical shift of a specific proton versus the pH of the solution, a titration curve is generated. The inflection point of this curve corresponds to the pKa value for the protonation equilibrium at the nearby nitrogen atom mdpi.comnih.gov. This method allows for the determination of the site-specific basicity within the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons (C-H) | 7.5 - 9.5 |

| Methoxy Protons (-OCH₃) | ~3.9 |

| Aromatic Carbons (C) | 120 - 160 |

Mass Spectrometry (MS, HRMS, ESI MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of organic compounds, providing precise information on molecular weight and characteristic fragmentation patterns. For this compound (Chemical Formula: C₁₃H₁₀N₂O), these methods are indispensable for confirming its identity and purity.

Molecular Weight and Formula Confirmation: The nominal molecular weight of this compound is 210 g/mol . High-Resolution Mass Spectrometry (HRMS) offers a more precise measurement, determining the compound's exact mass. The calculated monoisotopic mass is 210.0793 Da. nih.govchemspider.com An experimental HRMS measurement yielding a value extremely close to this calculated mass would confirm the elemental composition of C₁₃H₁₀N₂O, distinguishing it from any isomers or compounds with the same nominal mass.

In Electrospray Ionization (ESI) mass spectrometry, a soft ionization technique, the compound is typically observed as its protonated molecular ion, [M+H]⁺. For this compound, this would correspond to a peak at a mass-to-charge ratio (m/z) of 211.0866. nih.gov

Fragmentation Analysis: While a definitive experimental mass spectrum for this compound is not detailed in the reviewed literature, a theoretical fragmentation pattern can be postulated based on the analysis of related methoxy-substituted aromatic and heterocyclic compounds. pleiades.onlineresearchgate.netlibretexts.org In electron ionization (EI) or collision-induced dissociation (CID) experiments, the molecular ion undergoes fragmentation, breaking at its weakest bonds to form stable daughter ions.

Key expected fragmentation pathways include:

Loss of a Methyl Radical: A primary fragmentation event is often the cleavage of the methyl group from the methoxy ether, resulting in the loss of a methyl radical (•CH₃, 15 Da). This would produce a significant fragment ion at m/z 195.

Loss of Carbon Monoxide: Following the initial loss of the methyl group, the resulting ion may undergo further fragmentation. A common pathway for such structures is the elimination of a neutral carbon monoxide (CO, 28 Da) molecule, which would lead to a fragment ion at m/z 167.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. The applicability of GC-MS to this compound would depend on its volatility, but it could provide separation from impurities and a distinct fragmentation pattern under electron ionization.

| Ion Species | Proposed Formula | Calculated m/z | Description of Loss |

|---|---|---|---|

| [M+H]⁺ | [C₁₃H₁₁N₂O]⁺ | 211.09 | Protonated Molecular Ion (ESI) |

| [M]⁺• | [C₁₃H₁₀N₂O]⁺• | 210.08 | Molecular Ion (EI) |

| [M-CH₃]⁺ | [C₁₂H₇N₂O]⁺ | 195.06 | Loss of a methyl radical (•CH₃) |

| [M-CH₃-CO]⁺ | [C₁₁H₇N₂]⁺ | 167.06 | Subsequent loss of carbon monoxide (CO) |

Advanced Spectroscopic Techniques (e.g., Terahertz Time-Domain Spectroscopy)

Beyond standard spectroscopic methods, advanced techniques like Terahertz Time-Domain Spectroscopy (THz-TDS) offer unique insights into the low-frequency vibrational modes and intermolecular interactions of molecular systems. THz-TDS probes the far-infrared region of the electromagnetic spectrum (roughly 0.1 to 10 THz), which corresponds to the collective vibrational modes of crystal lattices (phonons) and the weak, non-covalent interactions that govern supramolecular assembly. yale.eduwikipedia.org

While no THz-TDS studies have been reported specifically for isolated this compound, the technique has proven valuable for characterizing related phenanthroline-containing systems, particularly coordination complexes. Research on copper(I) complexes incorporating phenanthroline-derived ligands has demonstrated that THz-TDS can identify and characterize weak C–H⋯π and hydrogen bonding interactions. rsc.org

In one study, characteristic absorption peaks in the 1.10–1.40 THz range were directly correlated with the presence of C–H⋯π interactions between adjacent ligands in the crystal structure. rsc.org Stronger absorption peaks observed between 1.50 and 1.90 THz were assigned to typical hydrogen bonds. rsc.org These findings underscore the potential of THz-TDS as a sensitive, non-destructive tool for analyzing the solid-state structure and packing of this compound systems. Such analysis could reveal subtle polymorphic differences and provide insight into the intermolecular forces that dictate its crystal engineering and material properties.

Computational Chemistry and Theoretical Studies on 3 Methoxy 1,10 Phenanthroline

Density Functional Theory (DFT) Calculations

No specific studies were found that performed DFT calculations on 3-Methoxy-1,10-phenanthroline to determine its electronic structure, reactivity, or spectroscopic properties.

Elucidation of Electronic Structure (HOMO-LUMO Energies, Energy Gap, Ionization Potential, Electron Affinity)

Data on the HOMO-LUMO energies, the resultant energy gap, ionization potential, and electron affinity for this compound from DFT calculations are not available in the reviewed literature.

Prediction of Reactivity Descriptors (e.g., Mulliken Charges, Electronegativity, Hardness, Softness)

There are no available data for predicted reactivity descriptors such as Mulliken charges, electronegativity, or chemical hardness and softness for this compound.

Computational Prediction of Spectroscopic Properties (UV Spectra, NMR Chemical Shifts via GIAO Method)

Specific computational predictions for the UV-Vis absorption spectra or NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method for this compound could not be found.

Molecular Orbital Visualization and Analysis

Without the foundational DFT calculations, visualization and analysis of the molecular orbitals of this compound are not possible.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

No TD-DFT studies detailing the excited state properties of this compound were identified.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Information from Molecular Dynamics (MD) simulations, which would provide insight into the intermolecular interactions of this compound, is not available.

Advanced Research Applications of 3 Methoxy 1,10 Phenanthroline Systems

Luminescence and Photophysical Applications

The rigid, planar, and aromatic structure of 1,10-phenanthroline (B135089) makes it an exceptional building block for creating highly luminescent materials. researchgate.net Functionalization with substituents like the methoxy (B1213986) group allows for precise control over the photophysical behavior of the resulting molecules and their metal complexes. researchgate.netresearchgate.net

Design and Synthesis of Luminescent Organic Derivatives and Metal Complexes

The synthesis of functionalized 1,10-phenanthroline derivatives is crucial for developing new materials with tailored properties. researchgate.net While direct synthesis of 3-methoxy-1,10-phenanthroline is less commonly documented than other substituted analogues, established synthetic routes for other methoxy-phenanthrolines can be adapted. For instance, nucleophilic aromatic substitution reactions are a viable method; 6-bromo-4-chloro-1,10-phenanthroline can be treated with sodium methylate to yield 6-bromo-4-methoxy-1,10-phenanthroline. mdpi.com A similar strategy could potentially be applied to a 3-halo-1,10-phenanthroline precursor.

Once synthesized, these ligands are used to form complexes with a wide range of metal ions, including transition metals and lanthanides. researchgate.netchim.it Ternary rare earth complexes, for example, have been synthesized using 1,10-phenanthroline and ligands like m-methoxybenzoic acid with europium (Eu³⁺) and terbium (Tb³⁺), resulting in complexes that exhibit bright red and green luminescence, respectively. researchgate.net The synthesis of copper(I) complexes with various phenanthroline derivatives has also been reported, yielding materials with luminescence properties ranging from green to orange. rsc.org These complexes are often characterized by their unique structural and photophysical properties, which are heavily influenced by the specific ligands involved. rsc.orgresearchgate.net

A variety of metal complexes incorporating substituted phenanthrolines have been designed for their luminescent properties. The table below summarizes examples of such complexes, highlighting the diversity of metals and ligands used.

| Complex Type | Metal Ion | Ancillary Ligands | Observed Luminescence | Reference |

| Ternary Complex | Eu(III) | m-methoxybenzoate | Bright Red | researchgate.net |

| Ternary Complex | Tb(III) | m-methoxybenzoate | Green | researchgate.net |

| Copper(I) Complex | Cu(I) | 3-bdppmapy | Green to Orange | rsc.org |

| Lanthanide Polymer | Eu(III) | 2-[(4-carboxyphenyl)methoxy]benzoic acid | Red (613 nm) | publish.csiro.au |

| Rhenium(I) Complex | Re(I) | Carbonyl, Pyridine | Yellow-Orange (585 nm) | osti.gov |

Investigation of Photoreactivity and Energy Transfer Mechanisms

The photoreactivity of 1,10-phenanthroline complexes is often governed by efficient energy transfer processes. hep.com.cn In lanthanide complexes, the phenanthroline ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light. hep.com.cnmdpi.com This intramolecular ligand-to-metal energy transfer is a key mechanism for achieving strong luminescence in europium complexes, leading to characteristic red emission. hep.com.cn

In bichromophoric systems, such as Rhenium(I) complexes bearing a pyrenyl-substituted imidazo[4,5-f] researchgate.nethep.com.cnphenanthroline ligand, photoexcitation can lead to complex energy transfer pathways. nih.gov Upon excitation, a metal-to-ligand charge transfer (³MLCT) state is initially formed, which can then populate a triplet excited state on the pyrene (B120774) chromophore via triplet-triplet energy transfer (TTET). nih.gov The efficiency of these energy transfer processes is a critical factor in designing photoactive materials. nih.gov The methoxy group, by altering the electronic properties of the phenanthroline ligand, can modulate these energy levels and influence the rates and efficiencies of both radiative and non-radiative decay pathways. physchemres.org

Development of Photosensitizers for Photochemical Processes

Photosensitizers are molecules that produce a chemical change in another molecule in a photochemical process. Ruthenium(II) and Osmium(II) complexes containing phenanthroline derivatives are extensively studied for this purpose, particularly in photodynamic therapy (PDT). nih.govrsc.org These complexes can be activated by light to produce reactive oxygen species, such as singlet oxygen (¹O₂), which are cytotoxic to cancer cells. nih.gov

For example, Ruthenium(II) pincer complexes incorporating a 5-methoxy substituted ligand have been synthesized and evaluated as potential photosensitizers. nih.gov These complexes demonstrated promising singlet oxygen production quantum yields. nih.gov Similarly, Osmium(II) complexes with an imidazo[4,5-f] researchgate.nethep.com.cnphenanthroline scaffold have shown unprecedented phototoxicity in hypoxic (low oxygen) conditions, which are common in solid tumors. rsc.org The introduction of a methoxy group into the ligand structure can enhance the photosensitizing capabilities of the complex. In a study of Rhenium(I) tricarbonyl complexes, the introduction of a methoxy group to an indole (B1671886) ring on the phenanthroline ligand resulted in a nearly 15-fold increase in cytotoxicity against prostate cancer cells. nih.gov

Application in Light-Emitting Electrochemical Cells (LECs)

Light-emitting electrochemical cells (LECs) are a type of light-emitting device that can be fabricated using solution-processing techniques, offering a cost-effective alternative to traditional organic light-emitting diodes (OLEDs). iupac.orgnih.gov Cationic iridium(III) complexes featuring phenanthroline-based ligands are commonly used as the active material in LECs. chim.itresearchgate.netrsc.org

The introduction of methoxy groups onto the ancillary ligands in these complexes is a strategy to suppress quenching behavior caused by intermolecular π-π interactions, which can improve device efficiency. nih.gov While specific LECs based on this compound are not widely reported, studies on related systems demonstrate the potential. For instance, iridium complexes with other substituted phenanthrolines have been used to fabricate LECs that emit yellowish-green light, and their performance can be enhanced by incorporating ionic liquids into the active layer. chim.it The design of the ligand is crucial, as it influences the color, efficiency, and stability of the LEC device. iupac.org

Structure-Dependent Modulation of Luminescence Properties

The luminescence properties of phenanthroline-based systems are highly dependent on their molecular structure. publish.csiro.au In lanthanide coordination polymers, the specific coordination environment around the metal ion, dictated by the ligands, directly impacts the luminescent output. publish.csiro.au For transition metal complexes, the nature of the lowest energy excited state—which can be a metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or an intraligand (IL) state—determines the photophysical properties. osti.govacs.org

The introduction of an electron-donating methoxy group onto the phenanthroline ring generally raises the energy of the HOMO, which can lead to a red-shift in the absorption and emission spectra. physchemres.org This allows for the fine-tuning of the emission color. For example, the emission color of copper(I) complexes can be tuned from green to orange by modifying the phenanthroline ligand. rsc.org In silver(I) complexes with a 2,9-bis((E)-4-methoxystyryl)-1,10-phenanthroline ligand, the complex is a weak emitter with photoluminescence quantum yields of 8.6% in solution and 4.3% in the solid state. mdpi.comresearchgate.net The specific position of the substituent is critical; theoretical studies on rhenium(I) complexes with methoxy-substituted imidazo[4,5-f]-1,10-phenanthroline ligands show that the position and number of methoxy groups affect the absorption and luminescence wavelengths. physchemres.org

Sensing and Detection Technologies

The 1,10-phenanthroline framework is an excellent platform for building chemosensors due to its rigid structure and ability to form stable complexes with various analytes, leading to detectable changes in its photophysical properties. researchgate.netresearchgate.net The introduction of a methoxy group can enhance selectivity and sensitivity.

Luminescent sensors based on lanthanide complexes with functionalized phenanthroline ligands have been developed for detecting various substances. chim.it A ternary europium(III) complex featuring a 2-(3,4,5-trimethoxyphenyl)imidazo[4,5-f]-1,10-phenanthroline ligand was reported as an anion sensor, capable of detecting fluoride (B91410), acetate, and H₂PO₄⁻ ions with distinct emission changes. chim.it Another sensor based on a europium complex with a ligand derived from 1,10-phenanthroline was developed for the highly sensitive detection of the pesticide methyl parathion, with a detection limit of 95 nM. nih.gov

Phenanthroline derivatives have also been widely employed in the development of fluorescent sensors for metal ions. researchgate.net For instance, a phenanthroline-based nanomaterial has been used as a fluorescent sensor for the detection of Zn²⁺ ions. csic.es The rigid structure of phenanthroline provides excellent spectral properties, such as a high fluorescence quantum yield, which is beneficial for sensing applications. csic.es Metal-organic frameworks (MOFs) incorporating terbium and methyl-decorated phenanthroline ligands have been shown to be highly sensitive luminescent sensors for nitroaromatic molecules, with detection limits in the nanomolar range. mdpi.com

The table below provides examples of sensing systems based on phenanthroline derivatives.

| Sensor System | Analyte | Detection Principle | Limit of Detection (LOD) | Reference |

| Eu(III) complex with trimethoxy-phenyl-imidazo-phenanthroline | F⁻, AcO⁻, H₂PO₄⁻ | Luminescence Change | Not Specified | chim.it |

| HL-Eu³⁺ complex | Methyl Parathion | Fluorescence Quenching | 95 nM | nih.gov |

| Hectorite/Phenanthroline Nanomaterial | Zn²⁺ | Fluorescence Increase | 5.2 µM | csic.es |

| Terbium MOF with dimethyl-phenanthroline | 3-nitrotoluene | Luminescence Quenching | ~350 nM | mdpi.com |

Development of Metal Ion Chemosensors (e.g., Zinc(II), Iron(II/III))

Derivatives of 1,10-phenanthroline are extensively used in the development of chemosensors for detecting metal ions like zinc(II) and iron(II/III). researchgate.netresearchgate.net The core principle behind these sensors lies in the coordination chemistry of the phenanthroline moiety, where the nitrogen atoms form stable complexes with metal ions. researchgate.net This interaction induces detectable changes in the photophysical properties, such as fluorescence or color, of the molecule. researchgate.netresearchgate.net

For instance, a novel 1,10-phenanthroline derivative bearing an imidazole (B134444) group has been shown to act as a multifunctional probe. It exhibits a colorimetric response to Fe(II) ions and a ratiometric fluorescent response to Zn(II) ions. researchgate.net The derivatization of the 1,10-phenanthroline at various positions (2,9-, 3,8-, 4,7-, and 5,6-) allows for the fine-tuning of the sensor's selectivity and sensitivity towards specific metal ions. researchgate.net

The complexation of this compound derivatives with zinc(II) can lead to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). acs.org Ternary zinc(II) complexes have been synthesized using 1,10-phenanthroline and Schiff bases derived from amino acids and salicylaldehyde-5-sulfonates, including a 3-methoxy substituted version. nih.gov In these complexes, the zinc atom coordinates with the tridentate Schiff base and the bidentate 1,10-phenanthroline. nih.gov

Similarly, iron(II) can be quantitatively complexed by 1,10-phenanthroline in a specific pH range to form the intensely colored tris(1,10-phenanthroline)iron(II) complex, which is a well-established method for the spectrophotometric determination of iron. pdx.edupjsir.org The redox behavior of the tris-(1,10-phenanthroline)iron(II/III) complex has been studied using spectroelectrochemistry, revealing a reversible redox process. researchgate.net The formation of dinuclear iron(III) complexes with a Fe-O-Fe linkage, modeled by phenanthroline complexes, is also an area of significant interest in bioinorganic chemistry. nih.gov

Table 1: Examples of 1,10-Phenanthroline Based Metal Ion Chemosensors

| Derivative/System | Target Ion(s) | Detection Principle | Key Finding |

| Imidazole-phenanthroline derivative | Fe(II), Zn(II) | Colorimetric (Fe), Ratiometric Fluorescence (Zn) | Multifunctional probe for differential sensing. researchgate.net |

| 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP) | Cd(II) | Chelation-Enhanced Fluorescence (CHEF) | High selectivity and sensitivity for Cd(II) due to ligand rigidity. acs.org |

| Tris(1,10-phenanthroline)iron(II) | Fe(II) | Spectrophotometry | Forms a stable, intensely colored complex for quantitative analysis. pdx.edupjsir.org |

| Ternary Zn(II) complexes with phen and Schiff bases | Zn(II) | Coordination Complex Formation | The zinc atom is coordinated by both the Schiff base and phenanthroline. nih.gov |

Exploration of Anion Sensing Mechanisms

The utility of 1,10-phenanthroline derivatives extends to the recognition of anions. The sensing mechanism often involves the formation of hydrogen bonds between the anion and a receptor unit attached to the phenanthroline scaffold. researchgate.net This interaction can lead to detectable changes in the spectroscopic properties of the molecule, such as a color change or fluorescence quenching. researchgate.netresearchgate.net

For example, a chemosensor with an amide functionality on a 1,10-phenanthroline unit can selectively recognize fluoride ions over other halides. researchgate.net The selectivity is attributed to the strong hydrogen-bonding interaction between the fluoride ion and the receptor. researchgate.net Similarly, imidazo[4,5-f] researchgate.netresearchgate.netphenanthroline derivatives have been investigated for their ability to sense both cations and anions, with the phenanthroline unit playing a crucial role in the recognition process. researchgate.net The introduction of functional groups that can act as hydrogen bond donors is a key strategy in designing anion-selective chemosensors based on the 1,10-phenanthroline framework.

Fabrication and Performance Evaluation of Electrochemical Sensors

Electrochemical sensors based on 1,10-phenanthroline derivatives offer a sensitive and often low-cost method for detecting various analytes. These sensors typically utilize modified electrodes where the phenanthroline derivative acts as a redox mediator or a complexing agent.

One example is a potentiometric sensor for chloride ions (Cl⁻) fabricated using 2-(1-H-imidazol[4,5-f] researchgate.netresearchgate.net-phenanthroline-2-yl)-6-methoxyphenol (HIPM). nih.gov The sensor's mechanism relies on the formation of a complex between HIPM and chloride ions through hydrogen bonding. nih.gov Another application involves the use of 1,10-phenanthroline-5,6-dione (B1662461) as a redox mediator on a modified electrode for the detection of NADH and, consequently, E. coli. mdpi.comresearchgate.net This sensor demonstrated enhanced ability to oxidize NADH at a low potential, which helps to minimize interference from other redox-active compounds. mdpi.comresearchgate.net Furthermore, a dual redox mediator system using 1,10-phenanthroline-5,6-dione and Ru(III) has been developed for an electrochemical glucose sensor, showcasing the synergistic effects of these components in facilitating electron transfer. nih.gov

The electrochemical polymerization of metal complexes of 5-amino-1,10-phenanthroline has also been employed to create polymer films on electrode surfaces for sensing applications, such as for nitrate (B79036) ions. chim.it

Table 2: Performance Characteristics of Selected 1,10-Phenanthroline-Based Electrochemical Sensors

| Sensor Type | Analyte | Key Performance Metric | Reference |

| Potentiometric | Chloride (Cl⁻) | Linear response to Cl⁻ | nih.gov |

| Amperometric | NADH / E. coli | Limit of detection for NADH: 0.0357 µM | mdpi.comresearchgate.net |

| Amperometric | Glucose | Linear response range: 0.01 to 38.6 mmol/L | nih.gov |

Design of Fluorescent Chemosensors for Specific Chemical Analytes

The design of fluorescent chemosensors based on 1,10-phenanthroline derivatives is a burgeoning area of research. These sensors are engineered to exhibit changes in their fluorescence properties upon binding to a specific analyte. The introduction of a methoxy group can influence the photophysical properties of these sensors. nih.gov

A notable example is a cell-compatible fluorescent chemosensor for zinc ions, 3,8-bis(5-methylthiophen-2-yl)-1,10-phenanthroline (PHT1). nju.edu.cn The electron-donating methylthiophene groups enhance the fluorescence upon complexation with Zn²⁺. nju.edu.cn This sensor demonstrates high selectivity and pH stability, making it suitable for imaging Zn²⁺ in living cells. nju.edu.cn Another approach involves the development of phosphorescent zinc sensors using iridium(III) complexes with a 1,10-phenanthroline ligand. nih.gov Zinc coordination to a di(2-picolyl)amino (DPA) receptor attached to the phenanthroline ligand leads to a ratiometric phosphorescence response. nih.gov

The derivatization of the 1,10-phenanthroline core is a key strategy for tuning the sensor's properties. researchgate.net For instance, attaching different functional groups can alter the sensor's selectivity for various metal ions or anions. researchgate.netresearchgate.net The development of water-soluble phenanthroline derivatives is also crucial for applications in biological and environmental systems. mdpi.com

Catalytic Applications in Chemical Transformations

The ability of 1,10-phenanthroline and its derivatives to act as ligands for transition metals makes them valuable in catalysis. The electronic and steric properties of the phenanthroline ligand can be modified to influence the activity and selectivity of the metal catalyst.

Ligands for Transition Metal Catalysis (e.g., Iron, Nickel, Copper, Palladium)

1,10-phenanthroline is a versatile ligand in transition metal catalysis, forming stable complexes with a variety of metals including iron, nickel, copper, and palladium. researchgate.netresearchgate.netresearchgate.net These complexes have found applications in a range of chemical transformations.

In iron catalysis, 1,10-phenanthroline-based ligands have been instrumental in developing highly regioselective hydrosilylation reactions of alkenes. nih.gov The rigid structure of the phenanthroline core enhances the catalytic efficiency. researchgate.net Copper complexes with 1,10-phenanthroline ligands have been studied for their catalytic activity and potential as antitumoral agents. researchgate.net The chelating ability of phenanthroline is crucial for the stability and reactivity of these copper complexes. researchgate.net

Nickel complexes bearing 1,10-phenanthroline ligands have been investigated for ethylene (B1197577) oligomerization. researchgate.net The substitution pattern on the phenanthroline ring, such as the presence of carbonyl or hydroxyl groups, significantly affects the catalytic activity and selectivity. researchgate.net Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, can also be promoted by 1,10-phenanthroline ligands. researchgate.net However, the strong chelating nature of phenanthroline can sometimes lead to catalyst inhibition. researchgate.net

Regioselective Alkene Hydrosilylation (Mechanistic Insights)

A significant application of this compound and its analogs is in the iron-catalyzed regioselective hydrosilylation of alkenes. researchgate.netnih.govnih.gov Iron catalysts bearing 2,9-diaryl-1,10-phenanthroline ligands have demonstrated remarkable reactivity and selectivity in these reactions. nih.govnih.gov

These catalytic systems exhibit unique selectivities, including:

Benzylic selectivity for internal alkenes. nih.gov

Markovnikov selectivity for terminal styrenes and 1,3-dienes. nih.gov

Excellent activity towards aliphatic terminal alkenes . nih.gov

Mechanistic studies, including density functional theory (DFT) calculations, suggest that the unusual benzylic selectivity arises from a π-π stacking interaction between the phenyl group of the alkene substrate and the phenanthroline ligand. nih.gov This interaction directs the hydrosilylation to the benzylic position.

Furthermore, iron complexes with 2-imino-9-aryl-1,10-phenanthroline ligands have been developed for the anti-Markovnikov hydrosilylation of terminal alkenes and 1,2-anti-Markovnikov hydrosilylation of conjugated dienes. semanticscholar.org The proposed mechanism involves an Fe(0)-Fe(II) catalytic cycle, where the sterically crowded environment around the iron center dictates the regioselectivity. semanticscholar.org Iron-catalyzed dihydrosilylation of terminal alkynes using a 2,9-diaryl-1,10-phenanthroline ligand has also been reported, proceeding through an anti-Markovnikov hydrosilylation followed by a second silylation. frontiersin.org

Olefin Oligomerization and Dimerization Processes

The 1,10-phenanthroline (phen) scaffold is a cornerstone in coordination chemistry, frequently employed as a ligand in metal-catalyzed processes. chim.it Its derivatives are utilized in various catalytic reactions involving metal complexes. chim.it While the broader class of phenanthroline ligands is active in numerous catalytic applications, specific detailed studies focusing on this compound in olefin oligomerization and dimerization are not extensively documented in current research literature. However, the fundamental ability of the phenanthroline core to form stable complexes with transition metals suggests its potential utility in this field. These complexes are central to many catalytic cycles, where the electronic and steric properties of the ligand, modified by substituents like the methoxy group, can tune the catalyst's activity and selectivity.

Catalysis in "Click" Reactions and Amine Arylation Chemistries

The 1,10-phenanthroline framework is instrumental in facilitating important carbon-heteroatom bond-forming reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reactions, and the arylation of amines.

In the realm of click chemistry, 1,10-phenanthroline has been identified as a ligand that can accelerate traditional Ullmann-type condensations catalyzed by copper(I) iodide. kuleuven.be The introduction of alkyne functionalities onto the phenanthroline ring system allows these molecules to be used in CuAAC reactions, creating complex structures such as triazole-bridged pyrene units. researchgate.net

For amine arylation, catalyst systems based on 1,10-phenanthroline and its derivatives have proven highly effective. Early reports highlighted that using 1,10-phenanthroline as a ligand in copper-catalyzed N-arylation of imidazoles and other amines enabled the use of lower reaction temperatures and shorter reaction times compared to classic Ullmann conditions. nih.gov This catalytic system has also been found to be highly efficient for the synthesis of triarylamines. nih.gov Furthermore, mechanistic studies have explored soluble copper(I) complexes with ligands like 1,10-phenanthroline for the N-arylation of amides. nih.gov Beyond copper, nickel-based systems have also been developed; for instance, a nickel-catalyzed amination of aryl chlorides proceeds efficiently using 3,5,6,8-tetrabromo-1,10-phenanthroline (B1354190) as a ligand. organic-chemistry.org Research has also demonstrated the intramolecular arylation of sp³ C-H bonds adjacent to a nitrogen atom using 1,10-phenanthroline in sub-stoichiometric amounts. nih.gov

| Reaction Type | Catalyst System | Key Findings | Reference |

|---|---|---|---|

| "Click" Reaction (CuAAC) | [Cu(NCCH₃)₄][PF₆] with alkyne-functionalized phenanthroline | Efficient synthesis of triazole-bridged molecular architectures. | researchgate.net |

| N-Arylation of Imidazoles | CuI / 1,10-phenanthroline | Allows for lower reaction temperatures and shorter reaction times. | nih.gov |

| Amination of Aryl Chlorides | Ni(acac)₂ / 3,5,6,8-tetrabromo-1,10-phenanthroline | Provides good yields of (het)arylamines. | organic-chemistry.org |

| Intramolecular C-H Arylation | 1,10-phenanthroline (sub-stoichiometric) | Effective for coupling aryl halides with alkyl C-H bonds adjacent to nitrogen. | nih.gov |

Application in Friedel-Crafts Alkylation and Suzuki-Miyaura Coupling Reactions

Phenanthroline-ligated palladium complexes are effective catalysts for Friedel-Crafts-type alkylations and Suzuki-Miyaura cross-coupling reactions, two fundamental methods for forming carbon-carbon bonds.

A practical method for the Friedel-Crafts-type alkylation of indoles has been developed using a palladium complex supported on an amphiphilic polystyrene-poly(ethylene glycol) (PS-PEG) resin containing a 1,10-phenanthroline ligand. mdpi.comresearchgate.net This catalytic system functions efficiently in water under aerobic conditions, yielding 3-allyl-1H-indoles with high selectivity and in good to high yields. mdpi.comresearchgate.net The polymer-supported catalyst can be recovered and reused multiple times without a significant loss of activity. mdpi.comresearchgate.net

| Indole Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Indole | 3-allyl-1H-indole | 91 | mdpi.com |

| 2-Methylindole | 3-allyl-2-methyl-1H-indole | 78 | mdpi.com |

| 5-Methoxyindole | 3-allyl-5-methoxy-1H-indole | 52 | mdpi.com |

| 5-Benzyloxyindole | 3-allyl-5-benzyloxy-1H-indole | 33 | mdpi.com |